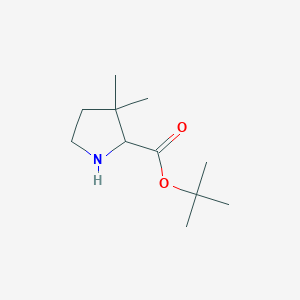
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate (TBD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBD is a bicyclic amine that contains a pyrrolidine ring and a tert-butyl group. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has shown potential applications in various scientific fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a building block for the synthesis of various drugs, including antihypertensive agents, anticonvulsants, and antiviral agents. In agrochemistry, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a precursor for the synthesis of various herbicides and insecticides. In material science, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has been used as a monomer for the synthesis of various polymers and copolymers.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is not well understood. However, it is believed that Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate acts as a nucleophile in various chemical reactions. Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can also act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is not toxic and does not have any significant side effects. Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is also not metabolized by the liver and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and low toxicity. However, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate. One direction is to explore the potential applications of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate in the synthesis of new drugs and agrochemicals. Another direction is to study the mechanism of action of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate in more detail. Additionally, future research can focus on developing new synthesis methods for Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate that are more efficient and cost-effective. Finally, Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can be used as a starting point for the synthesis of new polymers and copolymers with unique properties.
Métodos De Síntesis
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can be synthesized using different methods, including the reaction of tert-butylamine with 3,3-dimethylacryloyl chloride, followed by cyclization using sodium hydride. Another method involves the reaction of tert-butylamine with 3,3-dimethylacrylonitrile, followed by hydrogenation using palladium on carbon as a catalyst. These methods result in the formation of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate with high purity and yield.
Propiedades
IUPAC Name |
tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-11(4,5)6-7-12-8/h8,12H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGGYHFIGJAGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)
![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)
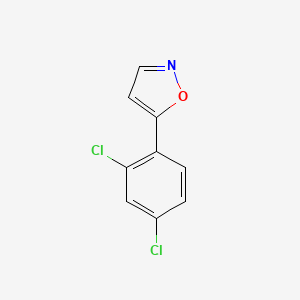
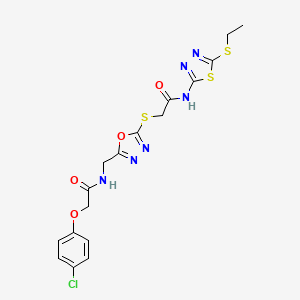
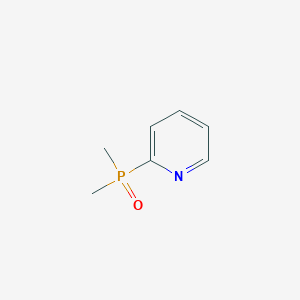
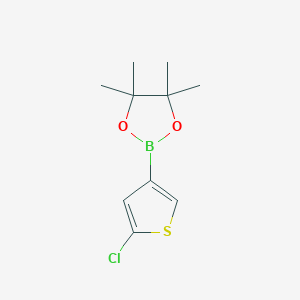
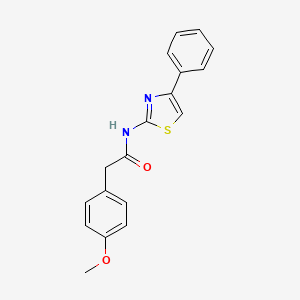
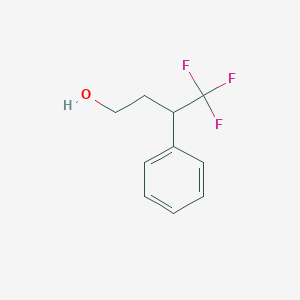
![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)
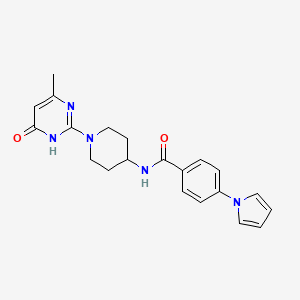
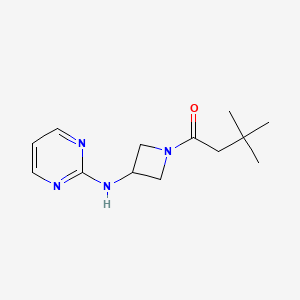
![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)
